Thiophene-2-sulfonyl fluoride

Description

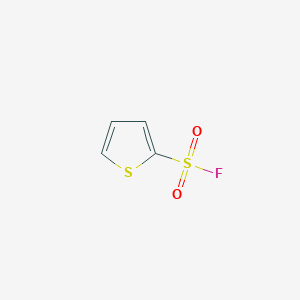

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJIUCJXMLNPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-99-0 | |

| Record name | 382-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Thiophene 2 Sulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride (B91410) Center

The core reactivity of thiophene-2-sulfonyl fluoride involves nucleophilic substitution at the sulfur atom of the sulfonyl fluoride (-SO₂F) group. In these reactions, a nucleophile attacks the electrophilic sulfur center, leading to the displacement of the fluoride ion, which is a good leaving group. This process, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, provides a powerful method for constructing new chemical bonds under specific conditions. acs.org The reactivity of the S-F bond is generally lower than that of the corresponding S-Cl bond, which allows for greater functional group tolerance and controlled reactivity. acs.org

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of thiophene-2-sulfonamides. This transformation proceeds via a nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, displacing the fluoride ion. While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, this reaction can be driven to completion, often requiring specific catalysts or conditions, particularly for less nucleophilic or sterically hindered amines. chemrxiv.org

Recent advancements have focused on catalytic systems to facilitate this amidation. For instance, a combination of 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst and tetramethyldisiloxane (TMDS) has been shown to be effective for a broad range of sulfonyl fluorides and amines, including those that are sterically demanding. chemrxiv.org Another approach involves the use of Lewis acids like calcium bistriflimide (Ca(NTf₂)₂) to activate the S-F bond, enabling the reaction with amines to proceed efficiently at room temperature. researchgate.net These catalytic methods are advantageous as they often operate under mild conditions and tolerate a variety of functional groups. chemrxiv.orgresearchgate.net

The synthesis of N-alkylated thiophene-2-sulfonamides can also be achieved by first reacting a parent sulfonamide with an alkylating agent in the presence of a base like lithium hydride (LiH). nih.gov Furthermore, the resulting thiophene (B33073) sulfonamide core can be further functionalized, for example, through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions if a suitable handle (like a bromine atom) is present on the thiophene ring. doaj.orgresearchgate.net

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Sulfonyl Fluorides + Amines | HOBt (cat.), DIPEA, TMDS, DMSO, 25 °C | Sterically hindered sulfonamides | chemrxiv.org |

| Sulfonyl Fluorides + Amines | Ca(NTf₂)₂, DABCO, Room Temp. | Sulfonamides | researchgate.net |

| 5-Bromothiophene-2-sulfonamide + Alkyl Bromides | LiH, DMF, Room Temp. | 5-Bromo-N-alkylthiophene-2-sulfonamides | nih.gov |

This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. This reaction typically requires activation, often with a base to deprotonate the alcohol, increasing its nucleophilicity. Studies on the reactivity of aryl sulfonyl fluorides with nucleophilic amino acid side chains have shown that stable adducts are formed with tyrosine, which contains a phenolic hydroxyl group. rsc.org This highlights the viability of forming S-O bonds from sulfonyl fluorides. The reaction can be facilitated by intramolecular chalcogen bonding in specifically designed alkyl sulfonyl fluorides, which enhances their reactivity towards alcohols and phenols. researchgate.net General protocols for converting thiols into sulfonyl fluorides often include a subsequent step where the sulfonyl fluoride is reacted with an alcohol to yield the desired sulfonate ester, demonstrating the practicality of this transformation. thieme-connect.de

The reaction with thiol nucleophiles yields thiosulfonates. However, the stability of these S-S linkage products can be a concern. For example, while sulfonyl fluorides react readily with N-acetylcysteine (a thiol-containing amino acid derivative), the resulting adducts have been found to be unstable. rsc.org The synthesis of thiosulfonates is more commonly achieved through other routes, such as the oxidative coupling of thiols and sodium sulfinates or the reaction of sulfonyl hydrazides with thiols. rsc.orgthieme-connect.comorganic-chemistry.org These alternative methods often involve the in-situ generation of sulfenyl and sulfonyl radicals which then couple. organic-chemistry.org

The reactivity of the this compound group in nucleophilic substitution reactions is significantly influenced by both steric and electronic factors.

Electronic Factors: The electrophilicity of the sulfur atom is modulated by the electronic properties of the thiophene ring. The presence of electron-withdrawing groups on the ring, such as a nitro group, increases the partial positive charge on the sulfur atom. This enhanced electrophilicity makes the sulfur center more susceptible to nucleophilic attack, thereby increasing the reaction rate. rsc.org Conversely, electron-donating groups, like a methyl group, decrease the electrophilicity of the sulfur atom, leading to lower reactivity. This predictable modulation allows for the fine-tuning of the warhead's reactivity for specific applications. rsc.org

Steric Factors: Steric hindrance around the sulfonyl group can also affect the rate of reaction. While significant steric bulk can impede the approach of a nucleophile, some studies on related sulfonyl chlorides have reported a phenomenon known as "steric acceleration". researchgate.net This effect is attributed to the relief of steric strain when the geometry at the sulfur center changes from tetrahedral in the reactant to a more open trigonal bipyramidal structure in the transition state. researchgate.net The specific impact of steric effects in this compound would depend on the position and size of substituents on the thiophene ring relative to the sulfonyl fluoride group.

Radical Pathways Involving this compound

Beyond nucleophilic chemistry, the sulfonyl fluoride group can participate in reactions involving radical intermediates. These pathways open up alternative strategies for functionalization, allowing for the formation of C-S bonds and other linkages that are not accessible through traditional substitution reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. mdpi.com In this context, a thiophene-2-sulfonyl radical could potentially be generated from a suitable precursor. One strategy involves the generation of fluorosulfonyl radicals (FSO₂•) from sources like SO₂FCl, which can then add to alkenes or alkynes. nih.gov Another approach uses thianthrenium salts as radical precursors. A visible-light-mediated fluorosulfonylation of aryl thianthrenium salts has been developed using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as the sulfur dioxide source and a fluoride source, proceeding through a radical sulfur dioxide insertion mechanism. tandfonline.com Such strategies could be adapted for thiophene-based systems. The general mechanism involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) event, leading to the formation of a sulfonyl radical. This highly reactive species can then engage in various intermolecular reactions, such as addition to unsaturated bonds. rsc.org

| Reaction Type | Radical Precursor | Key Reagents | Radical Intermediate | Reference |

|---|---|---|---|---|

| Fluorosulfonylation | Aryl Thianthrenium Salts | Visible Light, Photocatalyst, DABSO, KHF₂ | Aryl Radical / SO₂ | tandfonline.com |

| Alkene Difunctionalization | Alkynyl Sulfonyl Fluorides | AIBN (initiator) | FSO₂• Radical | nih.gov |

| Alkene Oxo-sulfonylation | Sulfonyl Hydrazides | Visible Light, Photocatalyst | Sulfonyl Radical | rsc.org |

Intermolecular radical reactions can also be initiated through chemical or electrochemical oxidation. Electrochemical methods offer a green and efficient way to generate sulfonyl fluorides from thiols through an oxidative coupling process that involves radical intermediates. acs.orgacs.org The process typically involves the anodic oxidation of a thiol to generate a thiyl radical, which undergoes further oxidation and reaction with a fluoride source. acs.orgthieme-connect.com

Chemical oxidation provides another route. For example, the oxidation of sulfinic acids or their salts can generate sulfonyl radicals. rsc.org These radicals can then add to unactivated alkenes in an intermolecular fashion, leading to difunctionalized products. nih.gov A radical-polar crossover mechanism is often invoked, where a radical addition is followed by oxidation of the resulting carbon-centered radical to a carbocation, which is then trapped by a nucleophile. snnu.edu.cn These oxidative methods allow for the construction of complex molecules by forming new carbon-sulfur and carbon-carbon bonds starting from simple precursors. nih.gov

Generation and Trapping of Sulfur(VI) Radicals

The generation of sulfur(VI) radicals from sulfonyl fluorides is a challenging transformation due to the high bond dissociation energy of the sulfur-fluorine bond. researchgate.net However, recent advancements in photoredox catalysis have enabled this process. The general strategy involves the activation of the sulfonyl fluoride, often through the use of a cooperative organosuperbase, which makes the sulfur center susceptible to a single-electron reduction by an excited photocatalyst. d-nb.info This process converts the typically electrophilic sulfonyl fluoride into a sulfur(VI) radical, opening up new avenues for reactivity. d-nb.info

While sulfonyl fluorides have been predominantly used as electrophiles, their conversion to S(VI) radicals dramatically expands their synthetic utility. d-nb.info For instance, a transition-metal-free radical 1,2-difunctionalization of unactivated alkenes has been developed using alkynyl sulfonyl fluorides as bifunctional reagents. researchgate.net In this process, an initiator generates a carbon-centered radical which adds to an alkene. The resulting radical is then trapped by the alkynyl sulfonyl fluoride, which itself can also serve as a precursor to the fluorosulfonyl radical (•SO₂F). researchgate.net This methodology has been successfully applied to create a thiophene-containing product, demonstrating the participation of heteroaromatic sulfonyl fluorides in such radical trapping events. researchgate.net

| Alkene Reactant | Radical Precursor | Bifunctional Trapping Reagent | Product | Yield |

|---|---|---|---|---|

| 1-Adamantyl-ethene | AIBN (Initiator) | Thiophen-2-yl-substituted alkynyl sulfonyl fluoride | Thiophene-based β-alkynyl-fluorosulfonylalkane (3aj) | 56% |

Electrophilic Activation and Subsequent Transformations

The sulfur atom in this compound is a potent electrophilic center, a property that can be enhanced through activation by bases or Lewis acids, facilitating a variety of substitution reactions.

Organic bases are widely used to catalyze reactions of sulfonyl fluorides. The base can activate the sulfur center in S(VI) fluorides, making it more susceptible to nucleophilic attack. cshl.edu Catalytic strategies often employ superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazenes. cshl.educlaremont.edu A particularly effective system for the reaction between sulfonyl fluorides and alcohols involves a synergistic combination of a hindered guanidine (B92328) base, 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG), and hexamethyldisilazane (B44280) (HMDS). claremont.edu This protocol facilitates the in situ formation of more reactive silyl (B83357) ether intermediates and drives the reaction forward thermodynamically through the formation of the strong silicon-fluoride bond. claremont.edu

This base-catalyzed activation is effective for a range of aromatic sulfonyl fluorides, including those containing nitrogen heterocycles such as pyridine (B92270) and quinoline. claremont.edu This suggests that this compound, as a heteroaromatic sulfonyl fluoride, is a suitable substrate for these transformations.

Lewis acids provide an alternative method for activating the sulfonyl fluoride group. The proposed mechanism involves the coordination of the Lewis acid to either the sulfonyl oxygen atoms or the fluorine atom. nih.gov This interaction increases the electrophilicity of the sulfur center, thereby activating it for nucleophilic addition. nih.govd-nb.info Calcium triflimide [Ca(NTf₂)₂] has been identified as an effective Lewis acid for mediating the reaction between a wide array of sulfonyl fluorides, including heteroaromatic variants, and amines to form sulfonamides. nih.govd-nb.info In many cases, the presence of the Lewis acid is essential for the reaction to proceed in high yield. nih.gov

Furthermore, related studies on sulfondiimidoyl fluorides, which are aza-analogues of sulfonyl fluorides, have shown that Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can promote Friedel-Crafts-type reactions with various heteroaryls. rsc.org Thiophenes were found to be competent nucleophilic substrates in these reactions, affording the corresponding S-indolyl sulfondiimines. rsc.org This demonstrates the general applicability of Lewis acid catalysis for activating S(VI)-F bonds in reactions involving thiophene systems.

This compound in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its reliability and the unique stability-reactivity profile of the S(VI)-F bond. cshl.edunih.gov this compound is a valuable building block within this framework.

SuFEx was introduced as a next-generation click reaction that leverages the robust yet selectively reactive nature of high-valent sulfur fluorides. cshl.edunih.gov Unlike corresponding sulfonyl chlorides, sulfonyl fluorides are highly resistant to reductive collapse and are stable to hydrolysis and thermolysis. cshl.edu However, under specific catalytic conditions, the electrophilicity of the sulfur center can be unleashed to react rapidly and chemoselectively with nucleophiles. cshl.edu

The core principles of SuFEx align with the ideals of click chemistry: reactions are high-yielding, generate minimal byproducts, and often require simple purification. claremont.edu The scope of the reaction is broad, with common nucleophiles including silyl ethers, alcohols, and amines, leading to the formation of stable sulfonate and sulfonamide linkages. claremont.edunih.gov The activation is typically achieved using base catalysts (like DBU or bifluoride salts) or, more recently, Lewis acid catalysts. claremont.edunih.gov

The SuFEx reaction is exceptionally well-suited for modular synthesis and chemical ligation, allowing for the reliable connection of molecular fragments. This compound and its derivatives serve as versatile "hubs" in this context. A powerful strategy involves creating complex molecular scaffolds that already contain a SuFEx-active -SO₂F group, which can then be used for late-stage functionalization.

One such approach utilizes 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) as connective hubs. researchgate.net These molecules can undergo a variety of click cycloaddition reactions with dipoles and dienes to rapidly assemble a diverse library of heterocyclic cores, including thiophenes. researchgate.netnih.gov Crucially, the sulfonyl fluoride group remains intact during these transformations, providing a "handle" for subsequent SuFEx derivatization to further expand molecular diversity. researchgate.net This modular approach was used to generate a library of 173 unique heterocyclic sulfonyl fluorides, which were then further diversified via late-stage SuFEx reactions. researchgate.net

| Strategy | Key Reagents | Intermediate/Product | Application | Reference |

|---|---|---|---|---|

| Cycloaddition with SASF Hubs | Alkynyl sulfonyl fluoride, 2-(benzoylthio)-2-substitutedarylacetic acid, TFAA | 2,4,5-trisubstituted thiophene-3-sulfonyl fluoride | Creation of a diverse library of SuFEx-active heterocycles for further ligation. | nih.gov |

| Asymmetric 1,4-Addition | Phenylethenesulfonyl fluoride, Benzo[b]thiophen-3-yl boronic acid, Rh(I) catalyst | Chiral β-aryl β-(benzo[b]thiophen-3-yl)ethanesulfonyl fluoride | Synthesis of unique chiral building blocks for SuFEx click reactions and drug discovery. |

This "Diversity Oriented Clicking" (DOC) strategy highlights the power of using the sulfonyl fluoride group as a stable anchoring point for building complexity, followed by its activation for connective chemistry. researchgate.net Similarly, rhodium-catalyzed asymmetric additions to vinyl sulfonyl fluorides have been used to synthesize novel chiral sulfonyl fluorides, including derivatives containing a benzo[b]thiophene moiety, which are valuable for drug discovery programs that utilize SuFEx ligation.

Applications of Thiophene 2 Sulfonyl Fluoride in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The utility of thiophene-2-sulfonyl fluoride (B91410) as a building block stems from the distinct characteristics of its two core components: the thiophene (B33073) ring and the sulfonyl fluoride group. The thiophene nucleus is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. Its incorporation can significantly influence the biological activity and pharmacokinetic properties of a molecule.

The sulfonyl fluoride moiety (-SO₂F) provides a unique combination of stability and reactivity. Compared to the more common sulfonyl chlorides (-SO₂Cl), sulfonyl fluorides are considerably more stable towards hydrolysis and are generally less reactive, which allows for greater functional group tolerance in multi-step syntheses. chemrxiv.orgenamine.net However, the S-F bond can be selectively activated to react with nucleophiles, making it an excellent precursor for various sulfur(VI)-containing functional groups. This controlled reactivity is a cornerstone of its application in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," a set of reactions known for their reliability and high yields. tandfonline.com The ability to introduce a thiophene ring and then leverage the sulfonyl fluoride as a reactive handle for subsequent transformations underlies its value in the construction of complex and functionally diverse molecules.

Formation of Carbon-Heteroatom Bonds

A primary application of thiophene-2-sulfonyl fluoride is in the synthesis of molecules containing carbon-heteroatom bonds, specifically through the conversion of the sulfonyl fluoride group into sulfonamides and sulfonate esters.

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of substituted thiophene-2-sulfonamides. Sulfonamides are a critical class of compounds in the pharmaceutical industry, found in a wide range of drugs. The superior stability of sulfonyl fluorides over sulfonyl chlorides makes them attractive reagents for this transformation, as they are less prone to decomposition and can be used under milder conditions. chemrxiv.org

The general reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable S-N bond. Catalytic methods have been developed to facilitate this amidation, even with sterically hindered amines, often yielding excellent results. chemrxiv.org

| Amine Nucleophile | Product | Typical Conditions | Ref. |

| Primary Amine (R-NH₂) | N-Substituted Thiophene-2-sulfonamide | Base (e.g., DIPEA), Catalyst (e.g., HOBt), Solvent (e.g., DMSO) | chemrxiv.org |

| Secondary Amine (R₂-NH) | N,N-Disubstituted Thiophene-2-sulfonamide | Base (e.g., DIPEA), Catalyst (e.g., HOBt), Solvent (e.g., DMSO) | chemrxiv.org |

| Aniline Derivatives | N-Aryl Thiophene-2-sulfonamide | Base, Solvent (e.g., DMSO), 25 °C | chemrxiv.org |

This table presents generalized conditions for the synthesis of sulfonamides from sulfonyl fluorides based on established catalytic methods.

This compound can also serve as a precursor to thiophene-2-sulfonate esters through reaction with alcohols or phenols. This transformation is significant because sulfonate esters, particularly those derived from phenols (aryl sulfonates), are valuable intermediates in their own right, especially in cross-coupling reactions. The process involves treating this compound with the desired alcohol or phenol in the presence of a base. An early patent described a process where a mixture containing thiophene sulfonyl fluoride is treated with an alkaline earth hydroxide in an aqueous solution to form the corresponding thiophene sulfonate salt. google.com These salts can then be converted to other sulfonate derivatives.

Formation of Carbon-Carbon Bonds

While the sulfonyl fluoride group is primarily used for forming carbon-heteroatom bonds, its derivatives are instrumental in facilitating the formation of new carbon-carbon bonds, thereby expanding its synthetic utility.

Aryl sulfonate esters, such as tosylates and mesylates, are well-established as effective electrophiles in palladium-catalyzed cross-coupling reactions, serving as viable alternatives to aryl halides. rsc.orgrsc.org By first converting this compound into a thiophene-2-sulfonate ester (as described in 4.2.2), the thiophene ring is primed for participation in C-C bond-forming reactions like the Suzuki-Miyaura, Hiyama, and other similar couplings. rsc.orgorganic-chemistry.org

In a typical Suzuki-Miyaura reaction, the thiophene-2-sulfonate derivative would react with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new biaryl or vinyl-thiophene structure. This two-step sequence—conversion to a sulfonate followed by cross-coupling—provides an indirect but powerful method for using this compound to create C-C bonds. The thiophene ring itself is generally stable to these reaction conditions, as demonstrated by numerous examples of cross-coupling reactions performed on other halogenated thiophene derivatives. acs.orgmdpi.comrsc.orgmdpi.com

| Coupling Reaction | Coupling Partners | Catalyst System | Typical Base | Ref. |

| Suzuki-Miyaura | Thiophene-2-sulfonate + Arylboronic acid | Pd(OAc)₂ / Phosphine Ligand | K₃PO₄, Cs₂CO₃ | rsc.orgnih.gov |

| Hiyama | Thiophene-2-sulfonate + Arylsilane | Pd(OAc)₂ / XPhos | TBAF | organic-chemistry.org |

| Mizoroki-Heck | Thiophene-2-sulfonate + Alkene | Palladium Catalyst | Organic Base | rsc.org |

This table outlines general conditions for cross-coupling reactions using aryl sulfonates as electrophiles, which is applicable to derivatives of this compound.

The direct addition of a thiophene-2-sulfonyl group across a double or triple bond represents another strategy for C-C bond formation. This type of transformation is typically accomplished through a radical-mediated mechanism. The process would involve the generation of a thiophene-2-sulfonyl radical (Thiophene-SO₂•), which can then add to an alkene or alkyne. nih.gov

The addition of sulfonyl radicals to unsaturated hydrocarbons is a known method for creating functionalized sulfone products. nih.govresearchgate.netnih.gov The reaction cascade involves the initial addition of the sulfonyl radical to the π-system, generating a carbon-centered radical intermediate. This intermediate is then trapped to yield the final product. While specific examples detailing the generation of a thiophene-2-sulfonyl radical from this compound for this purpose are not prevalent, the underlying chemical principle is well-established for other sulfonyl systems. nih.govnih.gov This pathway offers a potential route to novel sulfone-containing molecules that would be difficult to access through other means.

Construction of Novel Heterocyclic Systems

The inherent reactivity of the sulfonyl fluoride group, coupled with the electronic properties of the thiophene ring, makes this compound an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. Its utility is demonstrated in both direct cyclization reactions and as a key component in diversity-oriented synthesis.

Cyclization Reactions Involving the Sulfonyl Fluoride Group

While the sulfonyl fluoride group is most commonly utilized as a "clickable" handle for post-synthesis modification, it can also participate directly in cyclization reactions to form novel heterocyclic structures. The electrophilic nature of the sulfur atom in the sulfonyl fluoride moiety allows it to react with suitably positioned nucleophiles within the same molecule, leading to the formation of fused or spirocyclic systems containing a sulfonamide or sulfonate linkage.

One important class of heterocycles formed through the intramolecular cyclization of sulfonyl fluorides are sultams (cyclic sulfonamides) and sultones (cyclic sulfonic esters). For instance, derivatives of this compound bearing a nucleophilic group, such as an amine or a hydroxyl group, on a side chain can undergo intramolecular cyclization to yield thiophene-fused sultams or sultones.

A notable example is the synthesis of β-sultams from ethenesulfonyl fluorides and primary amines. This reaction proceeds via a Michael addition of the amine to the activated double bond, followed by an intramolecular cyclization where the newly formed secondary amine attacks the sulfonyl fluoride group. This one-pot process provides access to four-membered cyclic sulfonamides, which can be challenging to synthesize through other methods acs.org. While this example does not start with this compound itself, the principle can be extended to thiophene derivatives. For example, a this compound with an appropriately positioned amino group on a side chain could undergo a similar intramolecular nucleophilic substitution to form a thiophene-fused sultam.

The synthesis of spirocyclic β- and γ-sultams has also been achieved through the reductive cyclization of cyanoalkylsulfonyl fluorides researchgate.netthieme-connect.com. This method involves the reduction of a nitrile group to a primary amine, which then undergoes intramolecular cyclization onto the sulfonyl fluoride. This strategy allows for the creation of complex, three-dimensional spirocyclic systems containing the sultam motif researchgate.netthieme-connect.com.

| Reactant Type | Heterocyclic Product | Key Reaction | Reference |

| Ethenesulfonyl fluoride and primary amine | β-Sultam | Michael addition followed by intramolecular cyclization | acs.org |

| Cyanoalkylsulfonyl fluoride | Spirocyclic β- or γ-sultam | Nitrile reduction followed by intramolecular cyclization | researchgate.netthieme-connect.com |

Diversity-Oriented Synthesis of SuFExable Heterocycles

This compound is a valuable building block in Diversity-Oriented Synthesis (DOS), a strategy that aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. The key to its utility in DOS lies in the exceptional reliability and orthogonality of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The sulfonyl fluoride group acts as a "SuFExable" hub, allowing for the late-stage introduction of a wide array of functional groups.

A powerful approach within this area is "Diversity Oriented Clicking" (DOC), which combines traditional click reactions for the construction of a core heterocyclic scaffold with subsequent SuFEx reactions for diversification acs.orgresearchgate.netccspublishing.org.cnnih.govchemrxiv.org. In a typical DOC strategy, a multifunctional building block containing a sulfonyl fluoride, such as a 2-substituted-alkynyl-1-sulfonyl fluoride (SASF), is used as a connective hub acs.orgccspublishing.org.cnnih.gov. This hub can undergo various cycloaddition reactions with dipoles and dienes to generate a diverse library of heterocyclic cores, each bearing a pendant sulfonyl fluoride group.

For example, the reaction of SASF hubs with a range of 1,3- and 1,5-dipoles can produce a library of ten discrete heterocyclic core structures acs.orgccspublishing.org.cn. These initial 173 unique molecules can be further diversified by SuFEx click derivatization of the sulfonyl fluoride group, expanding the library to 278 discrete compounds acs.orgccspublishing.org.cn. This late-stage modification is often performed in 96-well plates, demonstrating the high-throughput nature of this approach acs.org.

| Heterocyclic Core | Diversification Reaction | Number of Compounds | Reference |

| 10 discrete cores from 1,3- and 1,5-dipoles | SuFEx click derivatization | 173 initial, 278 diversified | acs.orgccspublishing.org.cn |

| Pyrazoles, 1,2,3-triazoles, isoxazoles | SuFEx with aryl alcohols | Not specified |

Late-Stage Functionalization and Diversification Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis chemrxiv.orgnih.govnih.gov. This approach avoids the need for de novo synthesis of each analog and allows for the rapid exploration of structure-activity relationships (SAR). This compound and other sulfonyl fluorides are ideal reagents for LSF due to the high chemoselectivity and reliability of the SuFEx reaction.

The SuFEx click chemistry allows for the efficient and selective reaction of the sulfonyl fluoride group with a variety of nucleophiles, particularly phenols (as their silyl (B83357) ethers) and amines, to form stable sulfonate and sulfonamide linkages, respectively nih.govnih.govacs.orgnih.govdoi.orgsigmaaldrich.comnih.gov. This transformation is highly tolerant of other functional groups, making it suitable for the modification of complex and biologically active molecules.

A significant application of this strategy is the late-stage functionalization of drugs. For example, a panel of known anticancer drugs containing phenolic hydroxyl groups were converted to their corresponding arylfluorosulfates in situ in 96-well plates using SuFEx chemistry nih.govacs.org. The resulting library of modified drugs was then directly screened for biological activity. This approach led to the discovery of three arylfluorosulfates with improved anticancer cell proliferation activities compared to their phenol precursors nih.govacs.org. Notably, the fluorosulfate derivative of Combretastatin A4 exhibited a 70-fold increase in potency in a drug-resistant colon cancer cell line nih.gov.

The versatility of SuFEx for LSF has also been demonstrated in the post-synthetic modification of polymers and metal-organic frameworks (MOFs) nih.govresearchgate.net. For instance, polymers bearing pendant sulfonyl fluoride groups can be readily modified with a variety of small molecules to tune their properties. Similarly, the introduction of a sulfonyl fluoride group into a MOF allows for its subsequent functionalization via SuFEx, enabling the creation of novel heterogeneous catalysts researchgate.net.

| Molecule Type | Functionalization | Outcome | Reference |

| Anticancer drugs (e.g., Combretastatin A4) | Conversion of phenol to fluorosulfate | Increased potency | nih.govacs.org |

| Nor-derivative opioids | SuFEx with ethenesulfonyl fluoride | Library generation for bioassay | researchgate.net |

| Metal-Organic Frameworks (MOFs) | Introduction of imidazolium group via SuFEx | Creation of a heterogeneous catalyst | researchgate.net |

Research Applications of Thiophene 2 Sulfonyl Fluoride in Specialized Fields Methodological Focus

Methodological Development in Medicinal Chemistry Research

The sulfonyl fluoride (B91410) functional group is recognized for its unique balance of stability in aqueous environments and its ability to react with nucleophilic amino acid residues. nih.govrsc.org This reactivity, often harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," makes it a valuable tool for developing covalent inhibitors and chemical probes. enamine.netmonash.edu The thiophene (B33073) ring itself is a well-established component in many pharmaceuticals, valued for its electronic properties and ability to engage in various biological interactions. The combination of these two moieties in thiophene-2-sulfonyl fluoride provides a versatile platform for medicinal chemistry research.

Synthetic Routes to Potential Therapeutic Scaffolds

While direct, large-scale synthetic campaigns starting from this compound to build complex therapeutic scaffolds are not extensively documented, the principles of its reactivity inform how it can be incorporated. The sulfonyl fluoride group is generally stable under many synthetic conditions, allowing for modification of the thiophene ring. For instance, derivatization of related thiophene sulfonyl fluorides, such as the introduction of a nitro group, has been successfully achieved to create new therapeutic leads. rsc.org This demonstrates that the sulfonyl fluoride moiety can be carried through synthetic steps, enabling the construction of more complex molecules built upon the this compound core.

Chemical Methodologies for Enzyme Inhibitor Synthesis

The sulfonyl fluoride group is considered a "privileged warhead" for the design of covalent enzyme inhibitors. rsc.org Unlike more common electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including serine, lysine, and tyrosine. nih.govnih.govresearchgate.net This opens up possibilities for inhibiting enzyme classes that lack an accessible cysteine in their active site.

A notable application of this methodology involves derivatives of thiophene sulfonyl fluoride. In a screen to identify new antibiotics, a library containing various sulfonyl fluorides, including heterocyclic variants like thiophene sulfonyl fluorides, was tested against E. coli. nih.govresearchgate.net From this research, 2-nitrothiophene-3-sulfonyl fluoride was identified as a highly potent antibacterial agent, demonstrating activity against several drug-resistant pathogens. nih.gov This discovery establishes the ortho-nitro-thiophenesulfonyl fluoride framework as a viable scaffold for developing new enzyme inhibitors, in this case targeting essential bacterial proteins. nih.gov

Development of Chemical Probes and Activity-Based Probes

Activity-based protein profiling (ABPP) is a powerful technique used to study enzyme function directly in complex biological systems. This method relies on chemical probes that typically consist of a reactive "warhead" that covalently binds to an enzyme's active site and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. nih.gov

The sulfonyl fluoride moiety is an effective warhead for ABPP due to its stability and selective reactivity under physiological conditions. rsc.orgnih.gov By attaching a reporter tag, often via a linker, to the thiophene ring of this compound, researchers can create customized probes. These probes can be used to identify new therapeutic targets, study enzyme activity, or map inhibitor binding sites. The broad reactivity of the sulfonyl fluoride warhead with multiple amino acid residues makes it particularly useful for developing probes against diverse enzyme classes, such as serine proteases. nih.gov

Design and Synthesis of Novel Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The development of new pharmacophores is a central goal in drug discovery.

The combination of a thiophene ring and a sulfonyl fluoride group has been identified as a novel pharmacophore for antibiotic development. Research has shown that aromatic sulfonyl fluorides containing an ortho-nitro group possess significant antibacterial activity. nih.govnih.gov Specifically, 2-nitrothiophene-3-sulfonyl fluoride was found to be more effective at killing bacteria than its benzene-based analog, establishing it as a new pharmacophore for future antibiotic design. nih.govresearchgate.net The low molecular weight and high efficacy of this thiophene-based pharmacophore make it a promising starting point for the development of new drugs to combat resistant bacterial infections. nih.gov

Table 1: Antibacterial Activity of a Thiophene-Based Pharmacophore

| Compound | Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 2-nitrothiophene-3-sulfonyl fluoride | E. coli | 0.66 |

| 2-nitrobenzenesulfonyl fluoride | E. coli | >5.15 |

This interactive table is based on data from research identifying ortho-nitro sulfonyl fluorides as a new pharmacophore for antibiotics. nih.gov

Synthetic Applications in Materials Science Research

Thiophene-based materials are cornerstones of the organic electronics field, forming the basis for semiconductors used in a variety of devices. researchgate.net These materials are prized for their electronic properties, which can be tuned through chemical modification. researchgate.net

Integration into Polymer Synthesis and Functional Polymer Design

The application of sulfonyl fluorides in polymer science has been significantly advanced by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rhhz.netmonash.edu This methodology provides a reliable and efficient way to form robust chemical linkages. nih.govosti.gov this compound serves as a key monomer or building block in this context, enabling the synthesis of novel polymers with specific functionalities.

The integration of the thiophene moiety into the polymer backbone imparts unique electronic and photophysical properties characteristic of polythiophenes. researchgate.net These properties are crucial for applications in organic electronics and materials science. By participating in SuFEx polymerization reactions, this compound allows for the creation of polysulfates or polysulfonamides where the thiophene unit can influence the polymer's conductivity, optical absorption, and thermal stability. osti.govresearchgate.net The SuFEx reaction's efficiency and the stability of the resulting S-O or S-N bonds enable the design of well-defined functional polymers. nih.gov Post-polymerization modification is also a key advantage, where the robust nature of the SuFEx linkage allows for further functionalization of the polymer chain, tailoring the material for specific applications. osti.gov

| Component | Function in Polymerization | Resulting Polymer Property | Relevant Method |

|---|---|---|---|

| Thiophene Ring | Provides π-conjugation and structural rigidity to the polymer backbone. | Enhanced electronic conductivity, specific optical properties (color, fluorescence). | Incorporation as a monomer in condensation polymerization. |

| Sulfonyl Fluoride (-SO₂F) Group | Acts as a highly efficient electrophilic hub for forming covalent linkages. | Creates highly stable polysulfate or polysulfonamide linkages in the polymer backbone. | Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry. rhhz.netnih.gov |

Tool Development in Chemical Biology Research

The sulfonyl fluoride group is a "privileged warhead" in chemical biology, valued for its unique balance of stability and reactivity. nih.govresearchgate.net This functional group allows for the targeted, covalent modification of proteins, providing powerful tools for studying biological systems. nih.gov

This compound is an exemplary aryl sulfonyl fluoride used to covalently label proteins. The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by specific amino acid residues within a protein's binding site. This reaction is highly context-dependent, meaning it occurs selectively where the local protein environment facilitates the interaction.

Unlike many traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides have been shown to form stable covalent bonds with the side chains of several other key amino acids. nih.gov This expands the range of proteins that can be targeted for study. The reaction typically targets nucleophilic residues such as tyrosine, lysine, serine, and histidine. researchgate.netnih.gov The thiophene ring serves as a stable scaffold that can be further modified to improve binding affinity and selectivity for the target protein. This strategy has been instrumental in developing activity-based probes and selective covalent inhibitors. nih.govnih.gov

| Amino Acid | Nucleophilic Side Chain Group | Bond Formed | Significance |

|---|---|---|---|

| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate Ester | Enables targeting of non-catalytic residues in protein pockets. nih.gov |

| Lysine | Epsilon-amino (-NH₂) | Sulfonamide | Commonly targeted residue in enzyme active sites. researchgate.net |

| Serine | Hydroxyl (-OH) | Sulfonate Ester | Key nucleophile in the active sites of many hydrolase enzymes. nih.gov |

| Histidine | Imidazole ring | Sulfonyl-imidazole adduct | Expands targeting scope to catalytically important histidine residues. researchgate.net |

Bioconjugation involves linking different molecules, such as a protein and a fluorescent dye or a drug, to create a new functional construct. This compound is a valuable precursor for synthesizing bioconjugation reagents. The sulfonyl fluoride group provides the reactive handle for covalent attachment to a biomolecule, while the thiophene ring can be chemically modified to attach other molecules of interest (e.g., imaging agents, affinity tags, or therapeutic payloads). nih.gov

The synthesis of these reagents leverages the robust chemistry of both the thiophene ring and the sulfonyl fluoride group. For instance, other functional groups can be introduced onto the thiophene ring via standard aromatic chemistry before or after the sulfonyl fluoride is in place. The resulting bifunctional molecule can then be used in a two-step process: first, one part of the reagent binds to a target, and second, the sulfonyl fluoride group reacts with a nearby biomolecule, creating a stable link. This approach is central to the development of targeted therapeutics and advanced diagnostic tools. nih.govnih.gov

Methodologies for Analytical and Sensor Development

Thiophene-based compounds are widely used in the development of chemosensors due to their exceptional photophysical properties, such as high fluorescence quantum yields and tunable emission wavelengths. researchgate.netmdpi.com The thiophene ring acts as an excellent signaling unit within a sensor molecule.

This compound can be utilized as a foundational scaffold for building sophisticated chemosensors. There are two primary methodological approaches:

Modulation of Electronic Properties: The strongly electron-withdrawing sulfonyl fluoride group directly influences the electronic structure of the thiophene ring. This modulation can alter the absorption and emission properties of the molecule, which can be exploited for sensing. When an analyte binds to another part of the sensor molecule, it can cause a further electronic perturbation that results in a detectable change in color or fluorescence. mdpi.com

Reactive Handle for Synthesis: The sulfonyl fluoride group can serve as a convenient reactive site for attaching specific analyte-binding units (receptors) or other fluorophores. x-mol.net Through a SuFEx reaction, a receptor designed to bind a specific ion or molecule can be coupled to the thiophene scaffold, creating a highly selective sensor. nih.gov This modular approach allows for the rational design of sensors for a wide variety of targets. researchgate.netx-mol.net

| Structural Component | Function in Sensor Scaffold | Sensing Mechanism |

|---|---|---|

| Thiophene Ring | Acts as the core fluorophore or chromophore (signaling unit). researchgate.net | Changes in its electronic environment upon analyte binding lead to a detectable optical signal (e.g., fluorescence quenching/enhancement, color change). mdpi.com |

| Sulfonyl Fluoride Group | Electron-withdrawing group that modulates the photophysical properties of the thiophene ring; serves as a reactive site for attaching receptor units. | Alters the baseline optical signal; enables covalent attachment of analyte-specific binding moieties via SuFEx chemistry. nih.gov |

Advanced Characterization and Computational Studies in Thiophene 2 Sulfonyl Fluoride Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of Thiophene-2-sulfonyl fluoride (B91410), as well as for elucidating its precise structural features.

NMR spectroscopy is an indispensable tool for characterizing the structure of Thiophene-2-sulfonyl fluoride by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of the hydrogen atoms on the thiophene (B33073) ring. The distinct chemical shifts and coupling constants for the protons are indicative of their positions relative to the sulfonyl fluoride group and the sulfur heteroatom.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the thiophene ring. The carbon atom directly attached to the electron-withdrawing sulfonyl fluoride group is expected to be significantly deshielded and appear at a lower field (higher ppm value).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful technique for the characterization of this compound. researchgate.netnih.gov It provides a sensitive probe for the fluorine atom, and its chemical shift is highly indicative of the electronic environment around the sulfonyl group. nih.gov The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, making this technique highly sensitive. researchgate.net

Table 1: Representative NMR Spectroscopic Data for Thiophene Derivatives Note: Data for closely related thiophene derivatives are presented to illustrate expected spectral features, as a complete, unified dataset for this compound was not available in the cited literature.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| ¹H | ~7.5-8.0 | m | - | Thiophene ring protons |

| ¹³C | ~125-145 | - | - | Thiophene ring carbons |

| ¹⁹F | ~60-75 | s | - | -SO₂F |

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. In electron impact mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected.

The fragmentation of 2-thiophenesulfonyl derivatives typically follows a well-defined pattern. researchgate.net A pronounced molecular ion peak is generally observed. researchgate.net Common fragmentation pathways for arylsulfonyl halides involve the initial loss of the halogen atom, followed by the elimination of a sulfur dioxide (SO₂) molecule. researchgate.net This would result in the formation of a thienyl cation. Skeletal rearrangements are also possible within the mass spectrometer. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies. Key characteristic absorption bands include:

S=O Stretching: The sulfonyl group (-SO₂-) gives rise to two distinct and strong absorption bands corresponding to asymmetric and symmetric stretching vibrations.

S-F Stretching: A strong absorption band is expected for the stretching vibration of the sulfur-fluorine bond.

Thiophene Ring Vibrations: The thiophene ring exhibits characteristic absorptions for C-H stretching, C=C stretching, and C-S stretching. iosrjournals.orgresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| S=O Asymmetric Stretch | 1420 - 1380 | Strong |

| S=O Symmetric Stretch | 1210 - 1170 | Strong |

| Thiophene Ring C=C Stretch | 1550 - 1400 | Medium-Strong |

| S-F Stretch | 850 - 750 | Strong |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides valuable insights into the properties and reactivity of this compound that can be difficult to obtain through experimental methods alone.

Theoretical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of this compound. semanticscholar.orgmdpi.comnih.gov These calculations can determine optimized molecular geometries, bond lengths, and bond angles. nih.gov

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests that the molecule is more polarizable and more reactive. For thiophene derivatives, the electronic cloud is typically spread over the entire molecule, with significant density on the aromatic rings. semanticscholar.org

Quantum chemical calculations are instrumental in mapping out potential reaction pathways for this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and thermodynamics of various potential reactions. This allows for the prediction of the most likely reaction mechanisms.

For instance, quantum-chemical interpretations have been used to understand the mass-spectrometric fragmentation of thiophene by relating the probability of bond cleavage to their calculated electron orders. osti.gov Similarly, DFT calculations can be used to model the transition states for reactions such as nucleophilic substitution at the sulfur atom or electrophilic substitution on the thiophene ring, providing a deeper understanding of the compound's reactivity profile.

Molecular Dynamics Simulations Relevant to Synthetic Applications

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecules and have the potential to elucidate reaction mechanisms, solvent effects, and transition states in synthetic chemistry. However, a review of the current scientific literature reveals a notable absence of specific studies employing molecular dynamics simulations to investigate the synthetic applications of this compound.

The application of MD simulations in this area could theoretically provide valuable data on several aspects of its synthetic utility:

Reaction Pathway Analysis: MD simulations could map the energy landscapes of reactions involving this compound, helping to identify the most probable reaction pathways and intermediate structures.

Solvent Effects: The role of the solvent environment is crucial in many synthetic transformations. MD simulations can model the explicit interactions between this compound, reactants, and solvent molecules, offering a detailed understanding of how the solvent influences reaction rates and selectivity.

Understanding SuFEx Click Chemistry: this compound is a potential building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. MD simulations could model the dynamics of the fluoride exchange process, providing insights into the mechanism of this important class of reactions.

Despite this potential, the current body of research has yet to apply these sophisticated simulation techniques to this specific compound for synthetic purposes. The data that would be generated from such studies, for instance, detailing interaction energies, conformational changes during a reaction, or the diffusion of reactants, remains to be explored.

Below is a hypothetical data table illustrating the type of information that could be generated from future molecular dynamics studies on the synthetic applications of this compound.

| Simulation Parameter | Hypothetical System | Potential Insights |

|---|---|---|

| Potential Energy Surface Mapping | This compound + Nucleophile | Identification of transition states and reaction intermediates. |

| Radial Distribution Functions | This compound in various solvents | Understanding of solvent shell structure and its effect on reactivity. |

| Free Energy Calculations | SuFEx reaction involving this compound | Determination of reaction spontaneity and equilibrium constants. |

It is important to emphasize that the table above is illustrative of the potential applications of molecular dynamics simulations and does not represent data from actual published studies, as none were found that specifically address the synthetic applications of this compound through this computational lens. Future research in this area would be highly valuable to the scientific community, providing a deeper, dynamic understanding of the chemical reactivity and synthetic potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Thiophene-2-sulfonyl fluoride derivatives?

- Methodological Answer : Thiophene-2-sulfonyl chloride is a common precursor for synthesizing sulfonyl fluoride derivatives. A validated procedure involves reacting the sulfonyl chloride with potassium fluoride (KF) in a polar aprotic solvent (e.g., DMF) under inert gas (e.g., nitrogen) at 60–80°C for 12–24 hours. For example, sodium sulfinates can be generated via desulfinative cross-coupling using thiophene-2-sulfonyl chloride, achieving yields up to 79% . Ensure moisture-free conditions to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. How should researchers handle moisture-sensitive reactions involving Thiophene-2-sulfonyl chloride?

- Methodological Answer : Use anhydrous solvents (e.g., dichloromethane, DMF) and conduct reactions under inert gas (N₂ or Ar). Store the compound in a sealed container with desiccants (e.g., molecular sieves). Immediate quenching of residual reagents with ice-cold water is recommended post-reaction. Safety protocols include wearing nitrile gloves, goggles, and working in a fume hood due to its corrosive nature and reactivity with water .

Q. What analytical techniques are critical for characterizing the purity of this compound derivatives?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic peaks at δ 7.61 ppm for thiophene protons) . Elemental analysis (EA) or high-resolution mass spectrometry (HRMS) validates molecular composition. For sulfonyl fluorides, monitor reaction progress via FT-IR for S=O (1360–1400 cm⁻¹) and S-F (700–750 cm⁻¹) stretches. Purity should exceed 95% (confirmed by HPLC or GC) for reproducible biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant activities of Thiophene-2-sulfonyl derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 13.12 μM vs. 15.49 μM for ABTS assays) may arise from substituent effects or experimental conditions. Standardize assays using quercetin as a positive control and ensure consistent solvent systems (e.g., DMSO concentration ≤1%). Validate results with dose-response curves and triplicate measurements. Computational tools (e.g., frontier molecular orbital analysis) can rationalize activity trends by correlating electron affinity (χ) and electrophilicity index (ω) with experimental data .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for desulfitative coupling reactions. Focus on parameters like LUMO energy (indicating electrophilicity) and Fukui indices to identify reactive sites. For example, thiophene-2-sulfonyl chloride’s LUMO (-1.8 eV) suggests high electrophilicity at the sulfur center, aligning with experimental yields in palladium-catalyzed couplings .

Q. How can researchers optimize functionalization of this compound for targeted biological applications?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the thiophene 5-position to enhance electrophilicity. For antioxidant applications, hydroxyl substituents improve radical scavenging (e.g., IC₅₀ = 13.12 μM for 4e derivative). Use Sonogashira or Suzuki-Miyaura couplings to diversify the sulfonyl fluoride scaffold. Monitor regioselectivity via NOESY NMR or X-ray crystallography .

Q. What experimental designs mitigate confounding variables in studies comparing sulfonyl fluorides and sulfonamides?

- Methodological Answer : Control variables include solvent polarity, temperature, and catalyst loading. For biological assays, use isogenic cell lines or enzyme batches to reduce variability. Employ statistical tools (e.g., ANOVA with post-hoc Tukey tests) to validate significance. For example, sulfonyl chlorides exhibit higher antioxidant activity than sulfonamides due to enhanced electrophilicity, but this trend may reverse in aqueous media due to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.